molecular formula C11H18O4 B2686990 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid CAS No. 218779-77-2

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Cat. No. B2686990
CAS RN: 218779-77-2
M. Wt: 214.261
InChI Key: PUZVRPZVVLUGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a chemical compound with the CAS Number: 218779-77-2 and Linear Formula: C11H18O4 . It has a molecular weight of 214.26 . The IUPAC name for this compound is 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid .


Molecular Structure Analysis

The InChI Code for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is 1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid has a molecular weight of 214.26 . It should be stored at room temperature .

Scientific Research Applications

Boron Reagents in Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of an organoboron compound (such as aryl or alkyl boronic acids) with an organic halide or pseudohalide (e.g., aryl or vinyl halides). The broad application of Suzuki–Miyaura coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid can serve as a boron reagent in this context, facilitating the formation of new C–C bonds .

Bioactive Small Molecules

Researchers often explore bioactive compounds for drug discovery and development. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid , with its unique structure, may exhibit interesting biological activities. Investigating its effects on cellular processes, enzymatic reactions, or receptor interactions could lead to potential therapeutic applications. Further studies are needed to uncover its specific bioactivity .

Safety and Hazards

The safety information for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305+351+338, P302+352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-(4-ethoxycarbonylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVRPZVVLUGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-(ethoxycarbonyl)cyclohexylidene)acetic acid (6.0 g, 28.3 mmol) in EtOH (50 ml) was slowly added 10% Pd/C (306 mg). The solution was hydrogenated overnight. The catalyst was filtered off. The filtrate was concentrated in vacuo to afford 2.5 g of product as colorless oil (42%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
306 mg
Type
catalyst
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

A solution of diester (B) (12.5 g, 46.3 mmol) and 10% palladium on activated carbon (5 g) in absolute ethanol (200 mL) was exposed to a hydrogen atmosphere (at balloon pressure) and stirred vigorously for 1 h. After removal of catalyst by filtration and concentration, the resultant colorless oil was dissolved in methylene chloride (150 mL) and TFA (75 mL) and stirred for 15 min. All volatiles were removed by rotary evaporation and the resultant colorless oil placed under high vacuum to give (C) 4-carboxymethyl-cyclohexanecarboxylic acid ethyl ester (9.9 g, 99%) as a white solid. Data for cis/trans mixture: 1H NMR (400 MHz, CD3OD) δ 4.13 (2q, 4 H), 2.58 (m, 1H), 2.30-2.20 (m, 1 H), 2.20 (2d, 4 H), 2.05-1.80 (m, 7 H), 1.80-1.55 (m, 5 H), 1.50-1.38 (m, 3 H), 1.32-1.25 (m, 1 H), 1.25 (2t, 6 H), 1.10-1.00 (m, 2 H); mass spectrum m/z 215 [(M+H)+; calcd for C11H19O4: 215].
Name
diester
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 100 mL round-bottom flask was charged ethyl 4-(2-tert-butoxy-2-oxoethyl)cyclohexanecarboxylate (Int-4b, 2.00 g, 7.40 mmol) and 4N HCl in 1,4-dioxane. The resulting solution was stirred at room temperature for 2 hours. At this point the solvent was removed in vacuo and the resulting residue was diluted with DCM and washed with H2O. The organic layer was dried over Na2SO4 and reduced in vacuo. The resulting residue was taken on without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.